molecular formula C8H8FNO2 B1330465 2-Fluoro-6-methoxybenzamide CAS No. 529512-81-0

2-Fluoro-6-methoxybenzamide

Cat. No. B1330465
M. Wt: 169.15 g/mol
InChI Key: BDJNFURQDZEPLK-UHFFFAOYSA-N
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Description

The research on fluorinated benzamides, particularly those with methoxy groups, has been a subject of interest due to their potential applications in medicinal chemistry and imaging techniques. The studies provided focus on different fluorinated benzamide derivatives and their synthesis, molecular structure, and interactions with biological targets.

Synthesis Analysis

The synthesis of fluorinated benzamides has been explored through various methods. One study describes a rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride, which results in the formation of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams . Another paper reports the synthesis of a tosylate precursor for the radiosynthesis of a potential PET radiotracer, which involves the reaction of 18F-fluoride with the tosylate to yield the radiolabeled product . Additionally, an automated synthesis method for a fluorine-18 labeled compound, 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine, has been developed, showcasing the potential for rapid and high-yield production of such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is critical for their biological activity. A conformational analysis and molecular docking study of 2,6-difluoro-3-methoxybenzamide (DFMBA) revealed that the presence of fluorine atoms is responsible for the non-planarity of the molecule, which is significant for its interaction with the protein FtsZ, an important target for antibacterial activity . The study emphasizes the importance of the carboxamide group and the strong hydrophobic interactions between the difluoroaromatic ring and key residues of the protein's allosteric pocket .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzamides is influenced by the presence of fluorine atoms and the substitution pattern on the benzamide ring. The oxidative coupling method mentioned earlier demonstrates the feasibility of activating sp2 C–H bonds of the phenyl rings in the presence of a less reactive Heck coupling partner like ethenesulfonyl fluoride . This reactivity is crucial for the development of new sulfonyl fluoride scaffolds for SuFEx click reactions.

Physical and Chemical Properties Analysis

Fluorinated benzamides exhibit unique physical and chemical properties due to the incorporation of fluorine atoms. These properties are essential for their application in PET imaging, as seen in the synthesis of fluorine-18 labeled compounds with high specificity and yield . The fluorine-18 labeled benzamide analogs synthesized for imaging the sigma2 receptor status of solid tumors demonstrate high tumor uptake and favorable tumor/normal tissue ratios, indicating their potential as imaging agents .

Scientific Research Applications

FtsZ Allosteric Inhibition and Antibacterial Activity

  • Conformational Analysis and Molecular Docking : 2-Fluoro-6-methoxybenzamide derivatives have been studied for their potential in inhibiting the FtsZ protein, essential in bacterial cell division. A study comparing 2,6-difluoro-3-methoxybenzamide with 3-methoxybenzamide showed that fluorination increases anti-Staphylococcus aureus activity by inducing non-planarity in the molecule, enhancing its interaction with key residues in the FtsZ protein's allosteric pocket. This interaction is critical for its antibacterial properties (Barbier et al., 2023).

PET Imaging of Tumors

  • Fluorine-18-labeled Benzamide Analogs : Research into fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors has identified compounds with significant tumor uptake. These findings contribute to the potential use of such compounds in imaging and assessing the status of solid tumors (Tu et al., 2007).

Bromodemercuration and Permercuration

  • Synthesis and Bromodemercuration : Studies on the synthesis and bromodemercuration of permercurated arenes, including benzamide derivatives, have demonstrated an efficient route to various polybrominated compounds. This process is significant for the synthesis of complex organic molecules in research and pharmaceutical applications (Deacon & Farquharson, 1976).

In Vivo Evaluation for Cancer Imaging

  • High-Affinity σ2-Receptor Ligands : Research into benzamide derivatives, including 2-fluoro-6-methoxybenzamide analogs, has yielded promising results in identifying proliferating tumor cells in vivo using PET imaging. This highlights their potential in cancer diagnostics and treatment monitoring (Rowland et al., 2006).

Safety And Hazards

The safety information for 2-Fluoro-6-methoxybenzamide includes several hazard statements: H315-H319-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

2-fluoro-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJNFURQDZEPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342207
Record name 2-Fluoro-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxybenzamide

CAS RN

529512-81-0
Record name 2-Fluoro-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 529512-81-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Ensan, D Smil, CA Zepeda-Velázquez… - Journal of medicinal …, 2020 - ACS Publications
… of the 2-fluoro-6-methoxybenzamide … of 2-Fluoro-6-methoxybenzamide Analogues To ensure that a favorable hERG profile had been maintained for the 2-fluoro-6-methoxybenzamide …
Number of citations: 16 pubs.acs.org
D Ensan - 2020 - search.proquest.com
… oral in vivo PK studies of 2-fluoro-6-methoxybenzamide analogues To ensure that a favourable hERG profile had been maintained for the 2-fluoro-6methoxybenzamide analogues, their …
Number of citations: 3 search.proquest.com
D Smil, JF Wong, EP Williams… - Journal of Medicinal …, 2020 - ACS Publications
… and 6a analogs by eliminating or altering substituents were largely unproductive, (56) although limited success was achieved through replacement with a 2-fluoro-6-methoxybenzamide …
Number of citations: 11 pubs.acs.org
RAM Serafim, JM Elkins, WJ Zuercher… - Journal of Medicinal …, 2021 - ACS Publications
… 2-Fluoro-6-methoxybenzamide derivatives (such as 17, Figure 3) demonstrated suitable biochemical (IC 50 = 5 nM) and cellular potency (NanoBRET IC 50 = 52 nM) as well as …
Number of citations: 13 pubs.acs.org

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